

# Application Notes and Protocols for AZD1208 in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of **AZD1208**, a potent and selective pan-PIM kinase inhibitor. The information presented here, including recommended concentrations, detailed experimental protocols, and pathway diagrams, is intended to facilitate the design and execution of robust preclinical studies.

## **Introduction to AZD1208**

**AZD1208** is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2] PIM kinases are a family of serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways, such as the JAK/STAT pathway.[1][3] Upregulation of PIM kinases is observed in various hematological malignancies and solid tumors, where they play a crucial role in promoting cell proliferation, survival, and cell cycle progression.[2] **AZD1208** has been shown to induce cell cycle arrest and apoptosis in cancer cells that overexpress PIM kinases. [1]

## **Quantitative Data Summary**

The following tables summarize the in vitro inhibitory activity and cellular effects of **AZD1208** across various assays and cell lines.



Table 1: In Vitro Inhibitory Activity of AZD1208 against PIM Kinases

Target	Assay Type	IC50 (nM)	Ki (nM)		
PIM1	Enzymatic	0.4	0.1		
PIM2	Enzymatic	5.0	1.92		
PIM3	Enzymatic	1.9	0.4		

Data compiled from multiple preclinical studies.[2]

Table 2: Effective Concentrations of AZD1208 in Cancer Cell Lines

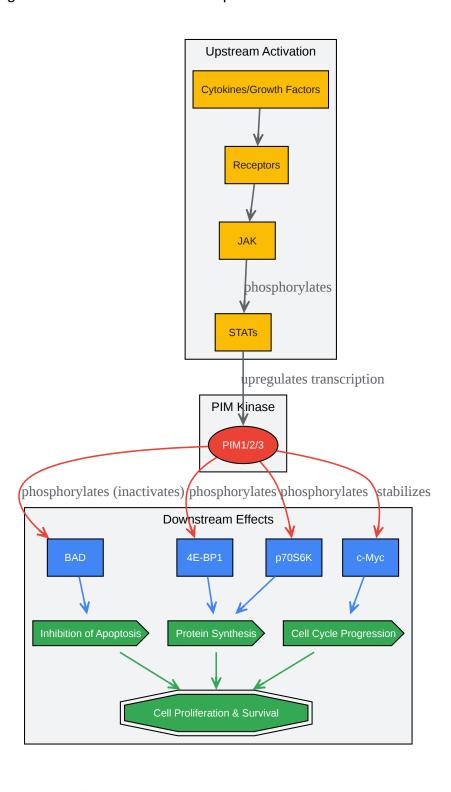


Cell Line	Cancer Type	Assay	Effective Concentration	Observed Effects
MOLM-16	Acute Myeloid Leukemia (AML)	Proliferation	GI50 < 1 μM	Cell cycle arrest, apoptosis, decreased phosphorylation of 4EBP1, p70S6K, and S6.
KG-1a	Acute Myeloid Leukemia (AML)	Proliferation	GI50 < 1 μM	Growth inhibition. [2]
MV4-11	Acute Myeloid Leukemia (AML)	Proliferation	GI50 < 1 μM	Growth inhibition. [2]
EOL-1	Acute Myeloid Leukemia (AML)	Proliferation	GI50 < 1 μM	Growth inhibition. [2]
Kasumi-3	Acute Myeloid Leukemia (AML)	Proliferation	GI50 < 1 μM	Growth inhibition. [2]
N87	Gastric Cancer	Proliferation (MTT)	~10 μM	~40% proliferation suppression.
MKN45	Gastric Cancer	Proliferation (MTT)	~10 μM	~40% proliferation suppression.
SNU-638	Gastric Cancer	Colony Formation	0.1 - 5 μΜ	Dose-dependent reduction in colony formation.
93T449	Liposarcoma	Cell Growth	20 μΜ	Reduced cell survival.[4]
SW872	Liposarcoma	Cell Growth	20 μΜ	Reduced cell survival.[4]



## **Signaling Pathways and Experimental Workflows**

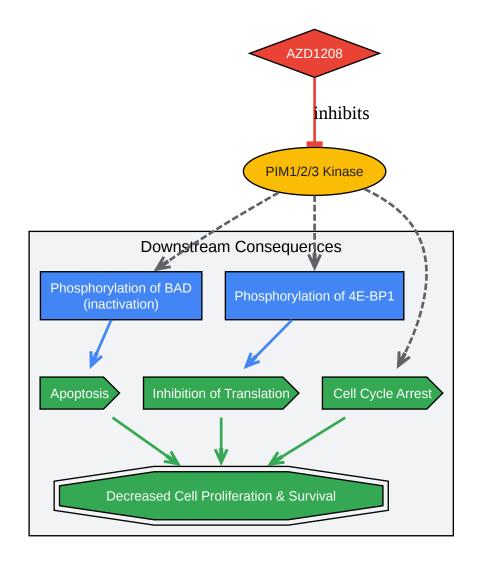
The following diagrams illustrate the PIM kinase signaling pathway, the mechanism of action of **AZD1208**, and a general workflow for in vitro experiments.



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#### PIM Kinase Signaling Pathway



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#### Mechanism of Action of AZD1208



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## References

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